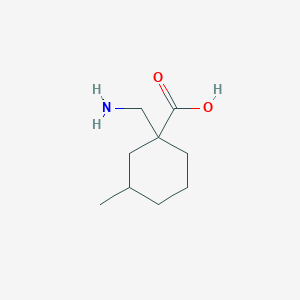![molecular formula C12H13ClN2OS B13195166 N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide is a compound that features a benzothiazole ring, which is a bicyclic structure containing both benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the propan-2-yl and chloroacetamide groups. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: Benzothiazole derivatives are used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular pathways depend on the specific biological context and target organism.
Comparaison Avec Des Composés Similaires
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole compounds with diverse biological activities.
Benzothiazole-2-thiol: Known for its use in vulcanization accelerators and as a corrosion inhibitor.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other benzothiazole derivatives.
Propriétés
Formule moléculaire |
C12H13ClN2OS |
|---|---|
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(14-11(16)7-13)6-12-15-9-4-2-3-5-10(9)17-12/h2-5,8H,6-7H2,1H3,(H,14,16) |
Clé InChI |
ZIVWQJVLNPBABI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC2=CC=CC=C2S1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


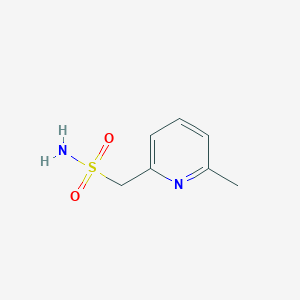
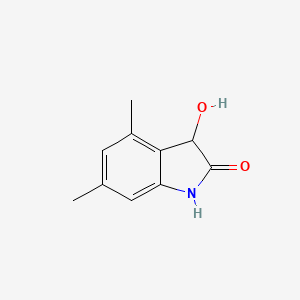
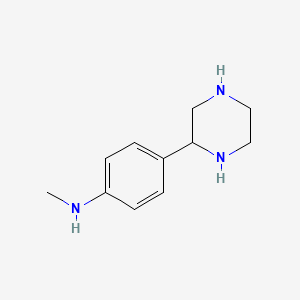
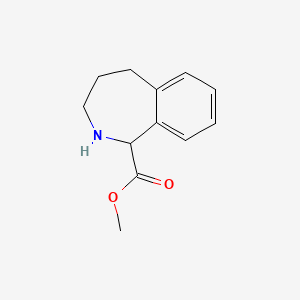
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
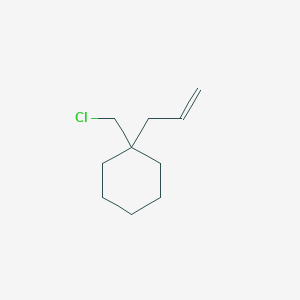
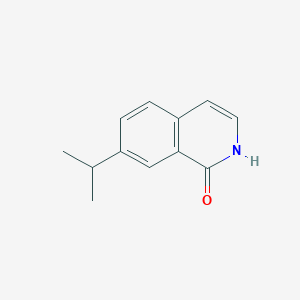
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
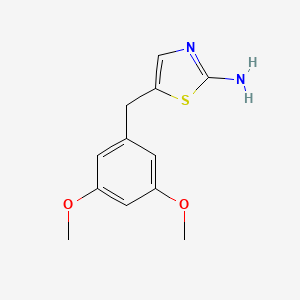
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
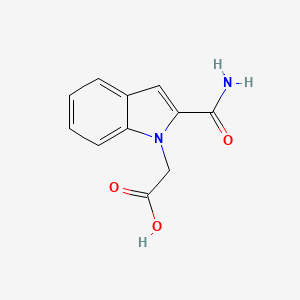
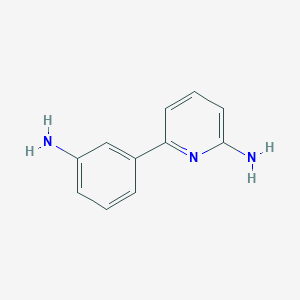
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
